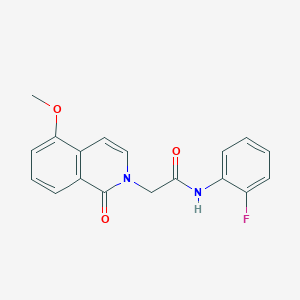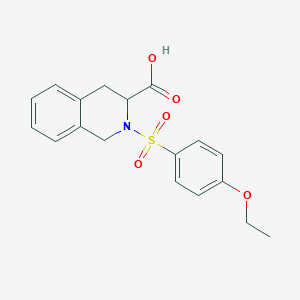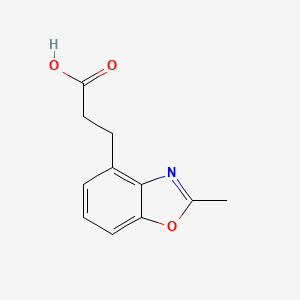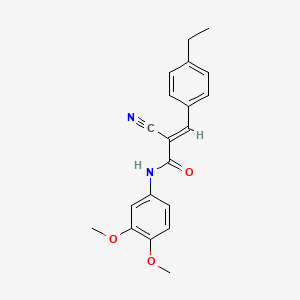
(3r,5r,7r)-N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of adamantane derivatives involves multiple steps, including aromatic nucleophilic substitution reactions and hydrolysis. In the case of the adamantane-type cardo dicarboxylic acid (BCAPA), the process begins with 2,2-bis(4-hydroxyphenyl)adamantane reacting with p-fluorobenzonitrile, followed by hydrolysis to introduce the carboxyphenoxy groups . This compound then undergoes direct polycondensation with various diamines under Yamazaki reaction conditions to form a series of new polyamides. These reactions are carefully controlled to achieve moderate to high inherent viscosities, indicating the formation of high-molecular-weight polymers .
Molecular Structure Analysis
Adamantane derivatives are known for their unique cage-like structures, which contribute to their stability and versatility in forming various compounds. The molecular structure of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates adaptability in its hydrogen-bonding subunits, allowing it to conform to different assembling partners. This adaptability is key in forming one-dimensional motifs, such as infinite zig-zag ribbons with perchlorate ions and chains with Cu(II) ions and dicarboxylic acids .
Chemical Reactions Analysis
The chemical reactivity of adamantane derivatives is influenced by the functional groups attached to the adamantane core. For instance, the carboxyphenoxy groups in BCAPA allow for the formation of polyamides through polycondensation reactions with diamines . Similarly, the pyrid-2-ylamino carbonyl groups in 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane facilitate the formation of complexes with a variety of assembling partners, including metal ions and dicarboxylic acids, leading to the generation of one-dimensional structures .
Physical and Chemical Properties Analysis
The physical properties of adamantane derivatives are characterized by their solubility in polar and less polar solvents, which is a desirable trait for processing and application purposes. The polyamides derived from BCAPA are soluble in a range of solvents, from N-methyl-2-pyrrolidinone to tetrahydrofuran . These materials also exhibit high tensile strength and modulus, as well as high glass transition temperatures and thermal stability, with 10% weight loss temperatures ranging from 450–507°C in nitrogen and 481–516°C in air atmosphere . These properties make adamantane derivatives suitable for high-performance applications.
科学的研究の応用
Synthesis and Structural Characterization
Research on adamantane derivatives, including (3r,5r,7r)-N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide, focuses on their synthesis and structural characterization. For instance, studies have synthesized adamantane-based compounds to explore their structural properties and potential applications. The synthesis processes often involve the condensation of adamantane-1-carbohydrazide with appropriate heterocyclic aldehydes, followed by chemical and structural characterization using various spectroscopic techniques (Al-Wahaibi et al., 2020). Similarly, polyamides and polyimides incorporating adamantyl groups have been synthesized, highlighting the material properties such as solubility, tensile strength, and thermal stability (Chern et al., 1998).
Antimicrobial and Antifungal Activities
Adamantane derivatives are investigated for their potential antimicrobial and antifungal activities. Novel adamantane-based compounds, synthesized through various chemical reactions, have shown potent antibacterial activity against a range of bacterial strains and moderate antifungal activity against pathogenic fungi like Candida albicans (Al-Wahaibi et al., 2020). This research highlights the potential of adamantane derivatives in developing new antimicrobial agents.
Material Science Applications
Adamantane and its derivatives are also utilized in material science for the development of new polymers with unique properties. Research has led to the creation of polyamides and polyimides that incorporate adamantyl groups, demonstrating enhanced material properties such as high glass transition temperatures, tensile strength, and thermal stability. These materials have potential applications in various industries, including electronics and aerospace, due to their low dielectric constants and high thermal stability (Chern et al., 1998; Liaw et al., 2001).
Drug Design and Pharmacological Studies
While direct studies on this compound specifically are not provided, adamantane derivatives are widely researched in drug design and pharmacology. For example, adamantane-based compounds have been synthesized for their potential as 5-HT2 receptor antagonists, showing efficacy in vitro and in vivo (Fujio et al., 2000). These studies underline the versatility of adamantane derivatives in medicinal chemistry, offering a foundation for further exploration into their pharmacological applications.
特性
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-13-4-12(8-16-13)17-14(19)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKZAFHQPDKICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)
![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)


![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)
![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)





![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)